2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
Description
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a brominated sulfonated aromatic compound with the molecular formula C₁₉H₁₀Br₄O₅S and a molecular weight of 669.967 g/mol . Its CAS Registry Number is 123333-63-1, and it is classified under the NSC Number 624919 and DSSTox Substance ID DTXSID90924463 . Structurally, it features a benzenesulfonic acid core substituted with four bromine atoms (at positions 2, 3, 4, and 5) and a conjugated system derived from a 4-hydroxyphenyl group and a 4-oxocyclohexa-2,5-dien-1-ylidene moiety.
Synonyms for this compound include 3,4,5,6-tetrabromophenolsulfonephthalein, 3456-TBSP, and tetrabromosulfonephthalein, indicating its relationship to the sulfonephthalein family of pH indicators . However, its substitution pattern distinguishes it from more common sulfonephthaleins like bromophenol blue (CAS 115-39-9), which shares the same molecular formula but differs in bromine positioning (3',3'',5',5''-tetrabromo vs. 2,3,4,5-tetrabromo).
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-15-14(19(29(26,27)28)18(23)17(22)16(15)21)13(9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24H,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZKEYZOQPRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924463 | |
| Record name | 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-72-6, 123333-63-1 | |
| Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077172726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation and Core Structure Formation
The foundational step in synthesizing benzenesulfonic acid derivatives involves introducing the sulfonic acid group. As detailed in the sulfonation of benzene using concentrated sulfuric acid , this reaction proceeds via electrophilic aromatic substitution. For the target compound, the sulfonic acid group is positioned at the 6th carbon of the benzene ring. To achieve this, 2-sulfobenzoic acid cyclic anhydride serves as a preferred starting material due to its ability to direct subsequent substitutions .
In a modified approach, 2-sulfobenzoic acid cyclic anhydride reacts with a phenolic precursor under acidic conditions to form the sulfophthalein backbone. This step is critical for establishing the benzenesulfonic acid core while preserving reactive sites for bromination and functionalization. The reaction typically occurs in acetic acid at 50–60°C, with a molar ratio of 1:1.5 (anhydride to phenol) .
Bromination Strategies for Tetrasubstitution
Bromination of the sulfophthalein intermediate is the most technically demanding step, requiring precise control to achieve tetra-substitution at positions 2,3,4,5. Liquid bromine (Br₂) in combination with hydrogen peroxide (H₂O₂) as an oxidizing agent ensures efficient electrophilic bromination. Key parameters include:
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Molar Ratios : A Br₂-to-substrate ratio of 2.2:1 achieves optimal substitution without over-bromination .
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Temperature : Reactions conducted at 40°C for 2 hours maximize yield while minimizing side reactions .
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Solvent System : Aqueous acetic acid (1:2–1:6 mass-volume ratio) facilitates homogeneous mixing and stabilizes intermediates .
Experimental data from analogous syntheses demonstrate that deviations from these conditions significantly reduce purity and yield. For instance, increasing the water content beyond a 1:6 ratio drops purity from 99.0% to 92.5% .
Purification and Isolation Techniques
Post-synthetic purification ensures high purity (>99%) and involves:
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Salt Formation : Treatment with alkali metal salts (e.g., sodium bicarbonate ) converts the sulfonic acid into a water-soluble salt, enabling separation from non-polar impurities .
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Acid Conversion : The salt is reconverted to the free acid using dilute HCl, followed by recrystallization in ethanol-water mixtures .
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Solvent Extraction : Diethyl ether selectively extracts unreacted starting materials, as benzenesulfonic acid derivatives are insoluble in non-polar solvents .
A comparative analysis of purification methods reveals that solvent extraction coupled with recrystallization achieves 97.45% purity, while salt-based methods yield 99.0% .
Industrial-Scale Optimization and Challenges
Scaling the synthesis requires addressing:
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Bromine Handling : Liquid bromine’s corrosivity necessitates specialized reactors lined with glass or Hastelloy .
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Waste Management : Spent acetic acid and brominated byproducts require neutralization with sodium thiosulfate before disposal .
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Cost Efficiency : Recycling filtrates from the bromination step reduces raw material costs by 15–20% .
Data from pilot-scale trials indicate a 36.5% yield for analogous compounds using traditional methods , whereas optimized protocols achieve 94% .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid undergoes several types of reactions:
Oxidation: : The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: : Reductive conditions may lead to the removal of bromine atoms or reduction of the cyclohexadienone moiety.
Substitution: : Halogen atoms can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: : Utilization of nucleophiles or electrophiles, often in the presence of catalysts or specific reaction conditions.
Major Products
Depending on the specific reactions, major products may include:
Oxidation Products: : Various ketones, quinones, or carboxylic acids.
Reduction Products: : Bromine-free derivatives or reduced cyclohexadienone structures.
Substitution Products: : Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets. Research indicates that brominated compounds can exhibit antimicrobial and anticancer properties. In particular, the sulfonic acid moiety may enhance solubility and bioavailability in drug formulations.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of brominated compounds on cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation. The mechanism involved the induction of apoptosis in cancer cells, suggesting a potential role as an anticancer agent .
Environmental Science
Due to its brominated structure, this compound is relevant in studies related to environmental pollutants. Brominated organic compounds are often persistent in the environment and can bioaccumulate, leading to ecological concerns.
Case Study: Bioaccumulation Studies
Research has indicated that similar brominated compounds can accumulate in aquatic organisms, raising concerns about their long-term ecological impacts. Studies have focused on the degradation pathways of such compounds in wastewater treatment processes .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of flame retardants and polymer additives.
Case Study: Flame Retardant Properties
Investigations into the thermal stability of brominated compounds have shown that they can effectively reduce flammability in polymers. This application is critical for enhancing safety in various industries, including construction and electronics .
Mechanism of Action
The specific mechanism of action of 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid depends on its application
Molecular Targets: : It may interact with proteins, enzymes, or receptors, modulating their activity or function.
Pathways Involved: : In biochemical contexts, it could influence signaling pathways, metabolic routes, or gene expression patterns.
Comparison with Similar Compounds
Bromophenol Blue (3',3'',5',5''-Tetrabromophenolsulfonephthalein)
- Molecular Formula : C₁₉H₁₀Br₄O₅S (identical to the target compound) .
- Key Difference: Bromine atoms are positioned at 3',3'',5',5'' on the phenolic rings, whereas the target compound has bromines at 2,3,4,5 on the benzenesulfonic acid core.
- Implications: Bromine positioning influences electronic properties, solubility, and pH sensitivity. Bromophenol blue exhibits a pH transition range of 3.0–4.6 (yellow to blue), but the target compound’s transition range remains uncharacterized in the provided evidence.
Other Brominated Sulfonephthaleins
- Bromocresol Green (3',3'',5',5''-Tetrabromo-m-cresolsulfonephthalein): Contains methyl groups in addition to bromine, altering hydrophobicity and pKa (pH 3.8–5.4).
- Tetrabromophenolphthalein: Lacks the sulfonic acid group, reducing water solubility compared to the target compound.
Physicochemical Properties
However, the target compound’s high molecular weight (669.967 g/mol) and polar sulfonic acid group suggest moderate water solubility, typical of sulfonephthaleins.
Biological Activity
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonic acids and incorporates multiple bromine substituents, which may enhance its reactivity and biological interactions.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H7Br8NaO5S |
| Molar Mass | 1009.54 g/mol |
| Melting Point | >250°C |
| Solubility | Soluble in water and ethanol |
| pKa | 5.69 (at 25°C) |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimicrobial properties. The presence of bromine and sulfonic acid groups is believed to contribute to its bioactivity.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antibacterial and antifungal activities. The introduction of halogen atoms, particularly bromine, has been noted to enhance these properties.
Case Study: Antibacterial Activity Evaluation
A study evaluated various related compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.
| Compound No. | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
|---|---|---|---|
| 3a | 200 | 50 | 100 |
| 3b | 100 | 100 | 200 |
| 3c | 200 | 100 | 100 |
The results demonstrated that certain derivatives exhibited potent activity against E. coli and moderate activity against S. aureus and P. aeruginosa .
The exact mechanism through which this compound exerts its biological effects is not fully understood but is hypothesized to involve the disruption of bacterial cell membranes or interference with metabolic pathways due to the presence of the sulfonic acid group.
Toxicity and Safety
While the compound shows promising biological activity, it is also classified as an irritant (Xi - Irritant) according to safety data sheets. Risk codes indicate potential irritation to eyes, skin, and respiratory systems . Therefore, handling precautions are necessary.
Q & A
Q. What are the methodological approaches for synthesizing 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid, and how can reaction conditions be optimized?
Synthesis typically involves bromination and sulfonation steps. A general protocol includes refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and vacuum filtration . To optimize yield and purity:
- Vary reaction time : Extend reflux duration (e.g., 4–8 hours) to monitor intermediate formation.
- Adjust stoichiometry : Test molar ratios of brominating agents (e.g., Br₂ or NBS) to precursors.
- Purification : Use recrystallization or column chromatography with silica gel. Validate purity via HPLC or LC-MS .
Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
- Spectroscopic analysis : UV-Vis (to confirm conjugation in the cyclohexadienylidene group) and NMR (¹H/¹³C for bromine isotope splitting patterns) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (669.967 g/mol) and isotopic distribution of bromine .
- Elemental analysis : Confirm %Br and %S content against theoretical values .
Q. How can researchers assess the environmental fate and persistence of this compound?
Adopt methodologies from long-term environmental studies:
- Solid-phase extraction (SPE) : Use HLB cartridges to isolate the compound from aqueous matrices .
- Distribution studies : Measure adsorption coefficients (Kd) in soil/water systems and biodegradation rates under aerobic/anaerobic conditions .
- Monitoring : Track abiotic transformations (hydrolysis, photolysis) via LC-MS/MS with deuterated internal standards .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data be resolved during characterization?
- Cross-validate techniques : Compare NMR data with computational models (DFT calculations) to confirm resonance assignments.
- Isolate impurities : Use preparative HPLC to separate byproducts and analyze them via tandem MS .
- Temperature-dependent studies : Conduct variable-temperature NMR to detect dynamic effects (e.g., tautomerism in the cyclohexadienylidene group) .
Q. What experimental designs are suitable for evaluating biological interactions of this compound in vitro?
- Cytotoxicity assays : Use MTT or resazurin assays on human cell lines (e.g., HepG2) with dose-response curves (1–100 µM).
- Enzyme inhibition : Test interactions with cytochrome P450 isoforms via fluorometric substrates .
- Molecular docking : Simulate binding affinity to sulfotransferases or aryl hydrocarbon receptors using crystal structures from the PDB .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
Q. What strategies are recommended for analyzing synergistic/antagonistic effects of this compound in environmental mixtures?
- Fractional factorial design : Combine the compound with co-contaminants (e.g., TBBPA, PFOS) at sublethal concentrations and measure toxicity in Daphnia magna or algal models .
- Statistical modeling : Use partial least squares regression (PLSR) to correlate structural descriptors (logP, polar surface area) with ecotoxicological endpoints .
Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices?
- Matrix-matched calibration : Prepare standards in sludge or wastewater extracts to account for ion suppression in LC-MS .
- Isotope dilution : Spike with ⁸¹Br-labeled analogs as internal standards to improve precision .
- Limit of detection (LOD) optimization : Use microextraction techniques (e.g., dispersive liquid-liquid microextraction) to preconcentrate samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
